molecular formula C14H22O B11826051 (4Z)-4-(2,2-Dimethyl-6-methylenecyclohexylidene)-3-methyl-2-butanone

(4Z)-4-(2,2-Dimethyl-6-methylenecyclohexylidene)-3-methyl-2-butanone

Cat. No.: B11826051
M. Wt: 206.32 g/mol
InChI Key: BMERCIJYKVWZCV-UKTHLTGXSA-N
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Description

(4Z)-4-(2,2-Dimethyl-6-methylenecyclohexylidene)-3-methyl-2-butanone is an organic compound with a complex structure. It features a cyclohexylidene ring with multiple substituents, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-(2,2-Dimethyl-6-methylenecyclohexylidene)-3-methyl-2-butanone typically involves multiple steps, including the formation of the cyclohexylidene ring and the introduction of substituents. Common synthetic routes may include:

    Aldol Condensation: This reaction can be used to form the carbon-carbon bonds in the cyclohexylidene ring.

    Hydrogenation: This step may be necessary to reduce double bonds and stabilize the ring structure.

    Substitution Reactions: Introduction of methyl and methylene groups can be achieved through various substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Processes: Using catalysts to increase the efficiency and yield of the reactions.

    Batch or Continuous Flow Reactors: Depending on the scale of production, different reactor types may be used to optimize the process.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-(2,2-Dimethyl-6-methylenecyclohexylidene)-3-methyl-2-butanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove double bonds or reduce carbonyl groups.

    Substitution: This reaction can replace existing substituents with new ones.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon or platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-4-(2,2-Dimethyl-6-methylenecyclohexylidene)-3-methyl-2-butanone can be used as a building block for more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, this compound may be studied for its potential effects on biological systems, including its interactions with enzymes or receptors.

Medicine

In medicine, this compound may be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

Industry

In industry, this compound may be used in the production of fragrances, flavors, or other specialty chemicals.

Mechanism of Action

The mechanism by which (4Z)-4-(2,2-Dimethyl-6-methylenecyclohexylidene)-3-methyl-2-butanone exerts its effects depends on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.

    Receptor Binding: The compound may bind to receptors, triggering or blocking biological responses.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-4-(2,2-Dimethylcyclohexylidene)-3-methyl-2-butanone
  • (4Z)-4-(6-Methylenecyclohexylidene)-3-methyl-2-butanone

Uniqueness

(4Z)-4-(2,2-Dimethyl-6-methylenecyclohexylidene)-3-methyl-2-butanone is unique due to its specific substituents and ring structure, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

(4Z)-4-(2,2-dimethyl-6-methylidenecyclohexylidene)-3-methylbutan-2-one

InChI

InChI=1S/C14H22O/c1-10-7-6-8-14(4,5)13(10)9-11(2)12(3)15/h9,11H,1,6-8H2,2-5H3/b13-9+

InChI Key

BMERCIJYKVWZCV-UKTHLTGXSA-N

Isomeric SMILES

CC(/C=C/1\C(=C)CCCC1(C)C)C(=O)C

Canonical SMILES

CC(C=C1C(=C)CCCC1(C)C)C(=O)C

Origin of Product

United States

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